4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane
Description
4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring fused to a substituted phenyl group. The phenyl substituents include an iodine atom at position 5 and a nitro group at position 2.
Properties
IUPAC Name |
4-(5-iodo-2-nitrophenyl)-1,4-oxazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O3/c12-9-2-3-10(14(15)16)11(8-9)13-4-1-6-17-7-5-13/h2-3,8H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQNMEKTMXONER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=C(C=CC(=C2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodo-2-nitrophenol, which serves as a key intermediate.
Formation of Oxazepane Ring: The 5-iodo-2-nitrophenol is then reacted with an appropriate amine to form the oxazepane ring. This step often involves cyclization reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods also incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 4-(5-Iodo-2-aminophenyl)-1,4-oxazepane.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazepane ring.
Reduction: 4-(5-Iodo-2-aminophenyl)-1,4-oxazepane.
Substitution: Various substituted oxazepane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between 4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane and two related oxazepane derivatives:
Key Observations:
- Iodo vs. Chloro Substituents : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine in 4-(5-chloropyrazin-2-yl)-1,4-oxazepane. Iodine’s larger atomic radius may also enhance steric hindrance, affecting binding interactions in biological systems .
- This contrasts with the electron-deficient pyrazine ring in 4-(5-chloropyrazin-2-yl)-1,4-oxazepane .
4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride
- Purity : ≥95%
- Applications :
- Pharmaceuticals : Used as a building block for drug candidates, leveraging its secondary amine for salt formation and piperidine’s conformational flexibility.
- Material Science : Explored for designing thermally stable polymers or optoelectronic materials.
4-(5-Chloropyrazin-2-yl)-1,4-oxazepane
- Molecular Weight : 213.66 g/mol
- Applications :
- Likely serves as an intermediate in agrochemicals (e.g., herbicides) due to pyrazine’s role in heterocyclic bioactive molecules.
Hypothesized Properties of this compound
- Molecular Weight : Estimated to exceed 350 g/mol (based on iodine’s contribution).
- Reactivity : Nitro groups may facilitate reduction reactions (e.g., to amines), while iodine could enable cross-coupling (e.g., Suzuki-Miyaura).
- Applications: Medicinal Chemistry: Potential kinase inhibitor scaffold due to nitro group’s hydrogen-bonding with ATP-binding pockets. Radiopharmaceuticals: Iodine-125/131 isotopes could enable imaging or therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
